molecular formula C21H22N4O2S2 B3312286 (E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine CAS No. 946305-48-2

(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

Cat. No.: B3312286
CAS No.: 946305-48-2
M. Wt: 426.6 g/mol
InChI Key: IBRQJIJMWHNHTG-MHWRWJLKSA-N
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Description

The compound “(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine” is a pyridazine derivative featuring two critical structural motifs:

  • A pyridazine core substituted at position 3 with a 4-((4-methylstyryl)sulfonyl)piperazine group.
  • A thiophen-2-yl substituent at position 6.

The (E)-configuration of the styryl double bond in the sulfonylpiperazine moiety ensures spatial orientation critical for interactions with biological targets. The thiophene moiety may facilitate π-π stacking interactions, a common feature in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

3-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]-6-thiophen-2-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-17-4-6-18(7-5-17)10-16-29(26,27)25-13-11-24(12-14-25)21-9-8-19(22-23-21)20-3-2-15-28-20/h2-10,15-16H,11-14H2,1H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRQJIJMWHNHTG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with other heterocyclic derivatives reported in pharmacological and synthetic studies. Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:

Compound Core Structure Key Substituents Reported Activities Reference
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine (Target) Pyridazine 4-((4-Methylstyryl)sulfonyl)piperazine, thiophen-2-yl Hypothetical: Potential kinase inhibition (inferred from sulfonylpiperazine motifs) N/A
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (Compound 2 from ) Pyrimidine 4-Methoxyphenyl, thiophen-2-yl, thiol Antibacterial, antioxidant
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine (Compound 3 from ) Pyrimidine 4-Methoxyphenyl, thiophen-2-yl, methylsulfanyl Enhanced antibacterial activity vs. Compound 2
Compound 16 from Dipyrrolo-diazaborinin Purine-dioxo, piperazinyl-sulfonyl, thiophen-2-yl, acetamido Hypothetical: Anticancer (purine-based scaffolds)

Key Observations

Core Heterocycle Influence: Pyridazine (target) vs. Thiophene substitution at position 6 is conserved in both pyridazine and pyrimidine derivatives, suggesting its role in aromatic interactions or metabolic stability .

Sulfonylpiperazine vs. Other Substituents :

  • The target’s 4-methylstyryl sulfonylpiperazine group introduces steric bulk and lipophilicity compared to the methoxyphenyl or methylsulfanyl groups in ’s pyrimidines. This may reduce solubility but improve membrane permeability .
  • In contrast, the purine-linked sulfonylpiperazine in Compound 16 () suggests a divergent pharmacological profile, likely targeting nucleotide-binding proteins .

Biological Activity Trends :

  • Thiol-to-methylsulfanyl substitution in pyrimidines () improved antibacterial activity, highlighting the impact of electronegativity and steric hindrance on target engagement .
  • The target’s styryl sulfonyl group may confer selectivity for kinases or GPCRs, analogous to sulfonamide-containing drugs like Celecoxib .

Physicochemical and Pharmacokinetic Predictions

Property Target Compound Pyrimidine (Compound 3) Compound 16
Molecular Weight ~500 g/mol (estimated) 342 g/mol ~900 g/mol (estimated)
logP (Lipophilicity) ~3.5 (moderately lipophilic) ~2.8 ~4.2
Hydrogen Bond Acceptors 8 5 14
Solubility Moderate (sulfonyl enhances) Low (methylsulfanyl reduces) Very Low (bulky groups)

Research Implications and Gaps

  • The target compound’s styryl sulfonylpiperazine group warrants exploration in kinase inhibition assays, leveraging structural parallels with known inhibitors .
  • Comparative studies with ’s pyrimidines could clarify whether pyridazine cores offer advantages in oxidative stability or metabolic resistance .
  • Synthetic challenges, such as the E-configuration preservation during scale-up, remain unaddressed in current evidence and require further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
(E)-3-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine

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